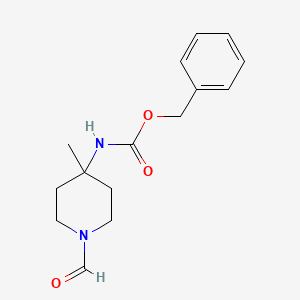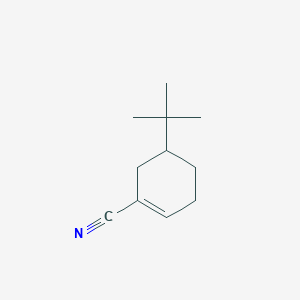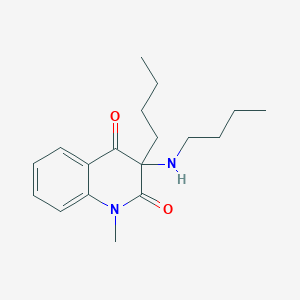
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-(1-Formyl-4-methylpiperidin-4-yl)carbamát ist eine chemische Verbindung mit der Summenformel C15H20N2O3. Es ist ein Derivat von Piperidin, einer sechsgliedrigen heterocyclischen Verbindung, die ein Stickstoffatom enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzyl-(1-Formyl-4-methylpiperidin-4-yl)carbamát beinhaltet typischerweise die Reaktion von Benzylchlorformiat mit 1-Formyl-4-methylpiperidin. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird in der Regel mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten .
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von Benzyl-(1-Formyl-4-methylpiperidin-4-yl)carbamát kontinuierliche Verfahren beinhalten, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und Reaktantenkonzentration können zu einer höheren Reinheit und gleichmäßigen Qualität des Endprodukts führen .
Analyse Chemischer Reaktionen
Reaktionstypen
Benzyl-(1-Formyl-4-methylpiperidin-4-yl)carbamát durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Formylgruppe in eine Hydroxylgruppe umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Benzylgruppe auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Oxide, Hydroxyl-Derivate und verschiedene substituierte Benzylcarbamate .
Wissenschaftliche Forschungsanwendungen
Benzyl-(1-Formyl-4-methylpiperidin-4-yl)carbamát hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antivirale Eigenschaften.
Medizin: Forschungen laufen, um sein Potenzial als pharmazeutisches Mittel zu erforschen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Reagenz in verschiedenen industriellen Prozessen verwendet
Wirkmechanismus
Der Wirkmechanismus von Benzyl-(1-Formyl-4-methylpiperidin-4-yl)carbamát beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzylcarbamát: Ähnlich in der Struktur, aber ohne die Formyl- und Methylgruppen.
1-Formyl-4-methylpiperidin: Ähnlicher Piperidin-Kern, aber ohne den Benzylcarbamát-Anteil.
N-Benzylpiperidin: Ähnlicher Piperidin-Kern mit einer Benzylgruppe, aber ohne die Formyl- und Carbamátgruppen
Einzigartigkeit
Benzyl-(1-Formyl-4-methylpiperidin-4-yl)carbamát ist einzigartig aufgrund des Vorhandenseins sowohl der Formyl- als auch der Benzylcarbamátgruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
651056-63-2 |
|---|---|
Molekularformel |
C15H20N2O3 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
benzyl N-(1-formyl-4-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(7-9-17(12-18)10-8-15)16-14(19)20-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19) |
InChI-Schlüssel |
MOKYOSLMEPNPFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C=O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline](/img/structure/B12592330.png)


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)

![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)

![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
![N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide](/img/structure/B12592372.png)
